molecular formula C11H18ClNO B1429336 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 72954-90-6

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1429336
CAS No.: 72954-90-6
M. Wt: 215.72 g/mol
InChI Key: KXRHAKAYGDRQKU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylpropan-1-amine structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial processes.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate, leading to the formation of 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and oximated using hydroxylamine hydrochloride to yield the desired compound . Industrial production methods often optimize these steps to enhance yield and purity, employing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like sodium iodide in acetone.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects . This interaction influences various biochemical pathways, including those related to neurotransmitter release and receptor activation.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride can be compared with other similar compounds, such as:

These comparisons underscore the unique properties and applications of this compound, distinguishing it from other methoxyphenyl-based compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-8(2)11(12)9-4-6-10(13-3)7-5-9;/h4-8,11H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRHAKAYGDRQKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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